molecular formula C9H8N2O6 B8538242 Methyl-(2,6-dinitrophenyl)-acetate

Methyl-(2,6-dinitrophenyl)-acetate

Cat. No. B8538242
M. Wt: 240.17 g/mol
InChI Key: DCNXQBKGTAZUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-(2,6-dinitrophenyl)-acetate is a useful research compound. Its molecular formula is C9H8N2O6 and its molecular weight is 240.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-(2,6-dinitrophenyl)-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-(2,6-dinitrophenyl)-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8N2O6

Molecular Weight

240.17 g/mol

IUPAC Name

methyl 2-(2,6-dinitrophenyl)acetate

InChI

InChI=1S/C9H8N2O6/c1-17-9(12)5-6-7(10(13)14)3-2-4-8(6)11(15)16/h2-4H,5H2,1H3

InChI Key

DCNXQBKGTAZUAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.08 g (33.8 mmol) of dimethyl-2-(2,6-dinitrophenyl)-malonate is mixed in 54 ml of glacial acetic acid with 2.7 ml of perchloric acid and refluxed at 125° C. In this case, the ethyl acetate that is produced is distilled off. After 90 minutes, the reaction is brought to a halt, since starting material is no longer present according to TLC. The reaction mixture is poured into ice water and extracted three times with ethyl acetate. The combined organic extracts are shaken with 5% sodium bicarbonate solution, with water and with brine. After the organic phase is dried, the desiccant is filtered off and the solvent is spun off, a residue remains that is chromatographed on silica gel (mobile solvent:ethyl acetate/hexane). 4.69 g of the (2,6-dinitrophenyl)-acetic acid, which then is esterified with methanol (16 ml) and concentrated sulfuric acid (0.4 ml), is isolated. To this end, the acid and the reagents are refluxed for seven hours. The methanol is spun off, and the residue is worked up in the usual way. After chromatography on silica gel (mobile solvent:ethyl acetate/hexane), 4.43 g (89%) of the desired ester is obtained.
Quantity
10.08 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
89%

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